O1-tert-butyl O2-methyl (2R)-azepane-1,2-dicarboxylate
Description
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Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-azepane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
SLPFKKMDHRUNRM-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for O1-tert-butyl O2-methyl (2R)-azepane-1,2-dicarboxylate, and how does stereochemical integrity influence yield?
- Methodology : The synthesis typically involves coupling tert-butyl and methyl esters to a chiral azepane backbone. A common approach uses tert-butyl dicarbonate (Boc anhydride) with methyl esters under basic conditions, employing catalysts like DMAP (4-dimethylaminopyridine) in ethyl acetate or dichloromethane. For example, a stepwise procedure involves reacting methyl (2R)-azepane-2-carboxylate with Boc anhydride and DMAP at 20°C for 16 hours to achieve yields >85% .
- Stereochemical Considerations : The (2R)-configuration is preserved using chiral starting materials or enzymatic resolution. Racemization risks increase above 25°C, necessitating strict temperature control during Boc protection .
Q. How is the enantiomeric purity of this compound validated in academic research?
- Analytical Techniques : Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. NMR analysis (e.g., or -NMR) of diastereomeric derivatives (e.g., using Mosher’s acid) provides complementary stereochemical confirmation .
Q. What spectroscopic methods are critical for structural characterization?
- Key Data :
- IR : Ester carbonyl stretches at 1710–1740 cm and Boc C=O at ~1680 cm .
- NMR : Distinct -NMR signals for tert-butyl (δ 1.4–1.5 ppm, singlet) and methyl ester (δ 3.6–3.7 ppm, singlet). -NMR confirms Boc (δ 80–85 ppm) and ester carbonyls (δ 170–175 ppm) .
- MS : Molecular ion peaks at m/z 299–319 (M+H) with fragmentation patterns consistent with ester cleavage .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) impact the regioselectivity of esterification in azepane derivatives?
- Case Study : In ethyl acetate, DMAP promotes Boc protection at the azepane nitrogen with minimal side reactions. Polar aprotic solvents (e.g., DMF) risk ester migration or racemization. Kinetic studies show that solvent polarity affects activation energy: dichloromethane provides optimal balance between reactivity and selectivity .
- Contradictions : Some protocols report lower yields (<60%) in THF due to incomplete Boc activation, highlighting solvent-dependent reactivity .
Q. What strategies mitigate racemization during multi-step synthesis of (2R)-configured azepanes?
- Preventive Measures :
- Low-Temperature Reactions : Maintain temperatures <25°C during Boc protection and deprotection .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers, achieving >98% ee in kinetic resolutions .
Q. How do electronic and steric effects of substituents (e.g., tert-butyl vs. methyl) influence azepane ring conformation?
- Computational Insights : DFT calculations reveal that the bulky tert-butyl group stabilizes the chair conformation of the azepane ring, reducing ring puckering. Methyl esters exhibit greater rotational freedom, affecting intermolecular interactions in crystal packing .
- Experimental Evidence : X-ray crystallography of analogous compounds (e.g., (2R,4R)-trifluoromethyl derivatives) confirms steric crowding near the tert-butyl group, influencing hydrogen-bonding networks .
Q. What are the limitations of current synthetic methods for scaling azepane dicarboxylates to gram quantities?
- Challenges :
- Purification : Chromatography is often required due to byproducts (e.g., di-Boc impurities). Recrystallization in hexane/ethyl acetate mixtures improves purity (>95%) but reduces yield .
- Catalyst Loading : High DMAP concentrations (>0.2 eq) lead to side reactions (e.g., acyl transfer), necessitating optimization .
Methodological Guidance for Data Interpretation
Q. How to resolve contradictions in reported yields or enantiomeric excess across studies?
- Troubleshooting Checklist :
Verify reaction stoichiometry (Boc anhydride:amine ratio >1.3:1 to prevent incomplete protection) .
Assess solvent purity (trace water hydrolyzes Boc groups, reducing yield) .
Cross-validate analytical methods (e.g., combine HPLC and NMR for ee determination) .
Q. What computational tools predict the stability of O1-tert-butyl O2-methyl derivatives under acidic/basic conditions?
- Software Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
